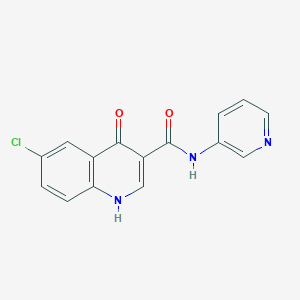

6-chloro-4-hydroxy-N-(pyridin-3-yl)quinoline-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-chloro-4-hydroxy-N-(pyridin-3-yl)quinoline-3-carboxamide is a useful research compound. Its molecular formula is C15H10ClN3O2 and its molecular weight is 299.71. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Chemical Synthesis and Modification

The chemical structure of 6-chloro-4-hydroxy-N-(pyridin-3-yl)quinoline-3-carboxamide is related to various quinoline derivatives that have been synthesized for different scientific applications. For instance, studies have synthesized N-Pyridin-2-ylmethyl and N-Quinolin-2-ylmethyl substituted ethane-1,2-diamines, highlighting their potential in forming complex structures with metal ions, which could be useful for targeted delivery of therapeutic agents to biological sites (Yang et al., 2017). Similarly, cyclization of lithiated pyridine and quinoline carboxamides has been explored for synthesizing a range of polycyclic heterocycles, indicating a method for generating diverse structural analogs of quinoline carboxamides (Clayden et al., 2005).

Corrosion Inhibition

Quinoline derivatives, including those structurally related to this compound, have been extensively reviewed for their anticorrosive properties. These compounds demonstrate significant effectiveness against metallic corrosion, attributed to their high electron density and ability to form stable chelating complexes with metal surfaces, suggesting potential industrial applications in protecting metals from corrosion (Verma et al., 2020).

Antimicrobial and Antitumor Activities

Research into quinoline derivatives has also shown promising antimicrobial and antitumor activities. For example, novel aminated benzimidazo[1,2-a]quinolines have been synthesized, displaying potential as DNA-specific fluorescent probes, indicating their use in biomedical research and diagnostic applications (Perin et al., 2011). Moreover, certain quinoline derivatives have demonstrated significant biological activity, including antimicrobial properties, and have been evaluated for their bioactivity scores, suggesting their applicability in developing new therapeutic agents (Patel et al., 2022).

Dyeing Polyester Fibers and Biological Evaluation

In another interesting application, novel heterocyclic aryl monoazo organic compounds, including quinoline derivatives, have been synthesized for dyeing polyester fibers. These compounds have been evaluated for their antioxidant, antitumor, and antimicrobial activities, showcasing their multifunctional applications beyond textile industries, potentially leading to the development of sterile or biologically active fabrics for various life applications (Khalifa et al., 2015).

Mecanismo De Acción

Target of Action

Quinoline derivatives have been known to inhibit certain kinases such as chk1, chk2, and sgk . These kinases play crucial roles in cell cycle regulation and response to DNA damage, making them potential targets for cancer therapy .

Mode of Action

Quinoline derivatives typically interact with their targets by binding to the active site, thereby inhibiting the enzyme’s activity . This interaction can lead to changes in the cell cycle and DNA repair mechanisms, potentially leading to cell death in cancer cells .

Biochemical Pathways

Given its potential inhibition of chk1, chk2, and sgk kinases , it can be inferred that the compound may affect pathways related to cell cycle regulation and DNA damage response. These pathways are crucial for maintaining genomic stability and normal cell proliferation.

Result of Action

Given its potential inhibition of certain kinases , it can be hypothesized that the compound may induce cell cycle arrest and apoptosis in cancer cells.

Propiedades

IUPAC Name |

6-chloro-4-oxo-N-pyridin-3-yl-1H-quinoline-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClN3O2/c16-9-3-4-13-11(6-9)14(20)12(8-18-13)15(21)19-10-2-1-5-17-7-10/h1-8H,(H,18,20)(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHSGFJSVDXVKON-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)NC(=O)C2=CNC3=C(C2=O)C=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-((4-Benzylpiperazin-1-yl)(3,4-dimethoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2481877.png)

![8-Butyryl-4-[(4-fluoro-3-methylphenyl)sulfonyl]-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2481880.png)

![2-{[3-cyano-4-(2,2,2-trifluoroethoxy)phenyl]amino}-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2481885.png)

![4-chloro-2-{(E)-[(3-ethylphenyl)imino]methyl}phenol](/img/structure/B2481888.png)

![1-Ethyl-3-[(Z)-(2-phenyl-1-pyridin-2-ylethylidene)amino]thiourea](/img/structure/B2481889.png)

![1-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-(trimethylsilylmethyl)cyclobutane-1-carboxylic acid](/img/structure/B2481890.png)

![N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2481891.png)

![N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2481895.png)

![N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4,5-triethoxybenzamide](/img/structure/B2481898.png)